4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide features a piperazine core substituted with:
- A carboxamide group linked to a 3-methoxyphenyl ring.
- A methyl-tetrazole moiety (1-(3,4-difluorophenyl)-1H-tetrazol-5-yl) at the 4-position of piperazine.
The 3,4-difluorophenyl and 3-methoxyphenyl groups contribute to lipophilicity and electronic properties, which may influence receptor binding and solubility .
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O2/c1-31-16-4-2-3-14(11-16)23-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYZDBPYYFMUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a tetrazole ring and a difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 344.34 g/mol. The presence of the tetrazole ring is significant as it often enhances the bioactivity of compounds through mimicking carboxylic acid functionalities, allowing for better interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition:
- Receptor Interaction : The compound may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and apoptosis.
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound's structural elements may contribute to its effectiveness against resistant bacterial strains. For instance, studies have shown that similar tetrazole-containing compounds can inhibit bacterial protein synthesis and disrupt cell wall formation .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented, potentially through the downregulation of anti-apoptotic proteins . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
3. Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential use in treating anxiety and depression by acting on serotonin receptors. The specific interactions of this compound with neurotransmitter systems remain an area for further exploration.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various tetrazole derivatives, it was found that compounds similar to This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives revealed that the compound induced apoptosis in human prostate cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, finding that treated cells exhibited increased levels of pro-apoptotic markers compared to controls .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against resistant strains; inhibits protein synthesis |
| Anticancer | Induces apoptosis in cancer cell lines; modulates survival signaling |
| Neuropharmacological | Potential effects on serotonin receptors; requires further investigation |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between the target compound and analogs derived from evidence:
Electronic and Steric Effects
- 3-Methoxyphenyl vs. Benzodioxol : The target’s methoxy group is electron-donating, while benzodioxol () provides rigid aromaticity, affecting π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
